3-(1-Aminocyclohexyl)phenol
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Overview
Description
3-(1-Aminocyclohexyl)phenol is an organic compound with the molecular formula C12H17NO. It features a phenol group substituted with a 1-aminocyclohexyl group. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and amines, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminocyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a nucleophile. For instance, the reaction of a halogenated phenol with cyclohexylamine under basic conditions can yield the desired product . Another method involves the ipso-hydroxylation of arylboronic acids using hydrogen peroxide and HBr as reagents .
Industrial Production Methods: Industrial production of substituted phenols, including this compound, often employs scalable and green synthesis protocols. These methods focus on using environmentally friendly reagents and conditions, such as aqueous hydrogen peroxide and ethanol, to achieve high yields without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminocyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates it towards electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Various reducing agents, including sodium borohydride.
Substitution: Halogens (Cl2, Br2) for halogenation; nitric acid for nitration.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated, nitrated, or sulfonated phenols
Scientific Research Applications
3-(1-Aminocyclohexyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Aminocyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Interferes with bacterial cell wall synthesis, DNA replication, and enzyme production.
Antioxidant Activity: Acts as a free radical scavenger and metal chelator, protecting cells from oxidative damage.
Anti-inflammatory Activity: Modulates cell signaling pathways and gene expression to reduce inflammation.
Comparison with Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
Cyclohexylamine: An amine with a cyclohexyl group.
Hydroquinone: A dihydroxybenzene with antioxidant properties.
Uniqueness: 3-(1-Aminocyclohexyl)phenol combines the properties of both phenols and amines, making it more versatile in chemical reactions and applications compared to its individual components . Its unique structure allows it to participate in a broader range of reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C12H17NO |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-(1-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-12(7-2-1-3-8-12)10-5-4-6-11(14)9-10/h4-6,9,14H,1-3,7-8,13H2 |
InChI Key |
WNRSESVGPQVYHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)O)N |
Origin of Product |
United States |
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